Lurasidone Sulfone
Description
Properties
CAS No. |
1644295-09-9 |
|---|---|
Molecular Formula |
C28H36N4O4S |
Molecular Weight |
524.68 |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
InChI Key |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Synonyms |
2-((2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Origin of Product |
United States |
Preparation Methods
Role of (3aR,7aR)-4′-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium Methanesulfonate
The methanesulfonate salt (Compound II) serves as a critical intermediate, enabling efficient conversion to lurasidone free base through quaternary ammonium chemistry. As detailed in US10196400B2, this intermediate is synthesized via nucleophilic substitution between Compound III (trans-cyclohexane-1,2-dicarboximide) and Compound IV (3-piperazinyl-1,2-benzisothiazole) in a protic solvent system.
Solvent Optimization
-
Isopropyl Alcohol (IPA)/Water Systems : A 3:1 IPA-to-water ratio achieves 90% yield with 99.79% HPLC purity, as demonstrated in Table 1. Excess water (>1:1 ratio) reduces yield to 53.8% due to premature precipitation.
-
Temperature Control : Maintaining the reaction at 85°C ensures complete conversion, while cooling to 20–30°C facilitates crystallization.
Industrial-Scale Purification Strategies
Residual Solvent Mitigation
Post-synthesis purification targets acetone reduction from 10,683 ppm to <5,000 ppm using IPA:water (3:1) recrystallization (Table 3). This protocol involves:
-
Dissolving crude lurasidone hydrochloride in heated IPA (85°C)
-
Gradual water addition to induce supersaturation
-
Cooling to 25°C for controlled crystallization
Comparative Analysis of Crystallization Solvents
| Solvent System | Residual Acetone (ppm) | Yield (%) | Purity (%) |
|---|---|---|---|
| IPA:Water (3:1) | 2,817 | 88 | 99.82 |
| Acetone Only | 10,683 | 72 | 97.45 |
Data adapted from US10196400B2 demonstrates IPA/water systems reduce acetone content by 73.6% versus acetone-only methods.
Alternative Synthetic Routes
Polar Aprotic Solvent Method (CN102911169B)
The Chinese patent CN102911169B discloses a distinct approach using polar aprotic solvents (e.g., DMF, DMSO) at 50–150°C:
-
React trans-cyclohexane-1,2-dicarboximide with 3-piperazinyl-1,2-benzisothiazole
-
Employ inorganic bases (K₂CO₃, Cs₂CO₃) as catalysts
-
Achieve 85–92% yield through simplified workup procedures
This method eliminates quaternary salt intermediates but requires strict control of aprotics’ hygroscopicity to maintain reaction efficiency.
Quality Control Metrics
Chromatographic Purity Standards
-
HPLC Criteria : USP methods require ≤0.15% individual impurities and ≤0.5% total impurities.
-
Key Impurities :
-
Des-benzisothiazole byproduct (<0.1%)
-
Cyclohexane ring-opened adducts (<0.05%)
-
Post-purification batches consistently meet ICH Q3A guidelines, with residual solvents below 3,000 ppm for Class 3 solvents.
Process Economics and Scalability
Scientific Research Applications
Schizophrenia Treatment
Lurasidone is primarily used as an atypical antipsychotic for treating schizophrenia. It acts as a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional effects on serotonin 5-HT1A and 5-HT7 receptors, contributing to its antipsychotic and antidepressant properties .
Clinical Efficacy :
- Randomized Controlled Trials : Studies indicate that lurasidone is effective in reducing both positive and negative symptoms of schizophrenia. Patients typically achieve optimal responses at doses ranging from 40 to 80 mg per day .
- Long-term Benefits : Longitudinal studies suggest that lurasidone helps prevent relapse with minimal metabolic side effects, making it a suitable option for long-term treatment .
Bipolar Depression Treatment
Lurasidone has also been approved for the treatment of bipolar depression. Its unique receptor profile allows it to address depressive episodes effectively.
Key Findings :
- FDA Approval : The drug received FDA approval for bipolar depression in 2013, marking it as the first medication approved for both monotherapy and adjunctive therapy with lithium or valproate .
- Systematic Reviews : Reviews indicate that lurasidone is effective in managing acute episodes of bipolar depression, demonstrating a favorable safety profile compared to other treatments .
Pediatric Applications
Recent studies have explored the use of lurasidone in adolescents with complex mental disorders. A retrospective case-note audit involving six adolescents revealed positive clinical responses in three cases, with no significant adverse effects reported . This suggests potential for lurasidone in treating challenging cases among younger populations.
Oncology Applications
Recent research has indicated that lurasidone may have applications beyond psychiatry, particularly in oncology. A study demonstrated that lurasidone sensitizes cancer cells to osimertinib, a medication used for treating certain types of lung cancer. This combination therapy showed promising results in inhibiting growth in osimertinib-resistant cancer cells both in vitro and in vivo .
Summary Table of Clinical Applications
Mechanism of Action
Lurasidone Sulfone exerts its effects through similar mechanisms as Lurasidone. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition. By blocking these receptors, this compound can help alleviate symptoms of schizophrenia and bipolar disorder. Additionally, it may interact with other receptors, such as 5-HT7 and 5-HT1A, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Sulindac Sulfone
- Structure : Sulindac sulfone, a metabolite of the NSAID sulindac, shares the sulfone group but differs in its core structure (a pyrrole derivative vs. lurasidone’s benzisothiazole).
- Mechanism : Binds to voltage-dependent anion channels (VDAC1/2), inhibiting mTOR signaling in cancer models ().
- Key Difference : Unlike lurasidone sulfone, sulindac sulfone has demonstrated antitumor activity, suggesting sulfone groups may enhance VDAC targeting in oncology ().
Quorum-Sensing (QS) Inhibitors
Antipsychotic Comparators
- Ziprasidone and Aripiprazole: Lurasidone (parent drug) showed non-inferiority to these agents in schizophrenia trials (PANSS score difference within 7 points), with favorable tolerability (lower weight gain risk) ().
- Structural Contrast : Ziprasidone contains a benzisothiazole-piperazine backbone similar to lurasidone but lacks the sulfone group, which may influence metabolite stability and receptor off-target effects ().
Pharmacological and Clinical Implications of the Sulfone Moiety
Binding and Selectivity
- VDAC Interaction: Sulindac sulfone’s sulfone group is critical for VDAC binding, a trait shared with other sulfone-containing compounds like WEHI-9625 ().
- Receptor Affinity : Lurasidone’s weak histamine H₁ and muscarinic M₁ receptor binding contribute to its low sedation and metabolic side effects (). The sulfone derivative’s affinity for these receptors is unstudied but could differ due to polarity changes.
Data Table: Comparative Overview of Sulfone-Containing Compounds
Biological Activity
Lurasidone sulfone is a metabolite of the atypical antipsychotic lurasidone, which is primarily used for the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for elucidating its therapeutic potential and pharmacological profile. This article explores the mechanisms of action, receptor interactions, and relevant case studies associated with this compound.
Lurasidone functions as a multi-receptor antagonist, primarily targeting:
- Dopamine D2 Receptors : Lurasidone acts as a full antagonist at D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptors : It also interacts with several serotonin receptor subtypes:
- 5-HT2A : Full antagonist
- 5-HT1A : Partial agonist
- 5-HT7 : Antagonist
These interactions contribute to lurasidone's efficacy in alleviating symptoms of schizophrenia and mood disorders, as well as its potential cognitive-enhancing effects .
Biological Activity and Pharmacokinetics
Lurasidone is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is significant for understanding drug-drug interactions that could influence therapeutic efficacy or toxicity. The pharmacokinetic properties include:
- Bioavailability : Approximately 9–19%, significantly increased when taken with food.
- Half-Life : About 18 hours, with steady-state concentrations achieved after approximately seven days of dosing .
Comparative Binding Affinities
The following table summarizes the binding affinities of lurasidone and its sulfone derivative at various receptors:
| Receptor Type | Binding Affinity (Ki in nM) | Activity |
|---|---|---|
| D2 | 2.3 | Antagonist |
| 5-HT2A | 0.4 | Antagonist |
| 5-HT1A | 33 | Partial Agonist |
| 5-HT7 | 10 | Antagonist |
| α1 Noradrenergic | >1000 | Minimal Affinity |
| H1 | >1000 | Minimal Affinity |
This table indicates that lurasidone has a strong affinity for D2 and 5-HT2A receptors while showing minimal interaction with receptors associated with adverse effects such as weight gain and sedation .
Case Study: Cognitive Impairment Reversal
In a preclinical study, lurasidone was shown to reverse cognitive impairments induced by NMDA receptor antagonists in animal models. This suggests that lurasidone may enhance cognitive function, which is particularly relevant for patients with schizophrenia who often experience cognitive deficits.
Subchronic Administration Effects
Research has demonstrated that subchronic administration of lurasidone affects serotonergic transmission. For instance, one study indicated that chronic administration enhanced serotonergic transmission by desensitizing 5-HT1A receptors, leading to altered levels of serotonin in various brain regions .
Q & A
Q. How can researchers ensure reproducibility in quantifying this compound across laboratories?
- Methodology : Implement cross-laboratory validation using standardized reference materials (e.g., USP-grade reagents). Share calibration curves and system suitability criteria (e.g., plate height ≤20 µm in TLC). Conduct inter-laboratory comparisons via ANOVA to identify systematic errors (e.g., mobile phase preparation variability) .
Q. What protocols validate ex vivo models for this compound permeability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
